molecular formula C12H10Cl2N2 B12116908 Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- CAS No. 1049118-68-4

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-

Cat. No.: B12116908
CAS No.: 1049118-68-4
M. Wt: 253.12 g/mol
InChI Key: FAYXMQXNGXMGGD-UHFFFAOYSA-N
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Description

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is a bicyclic organic compound featuring a partially saturated imidazole ring fused to a cyclopentane moiety. Its structure includes two key substituents: a chlorine atom at position 2 of the imidazole ring and a 4-chlorophenyl group at position 1.

Properties

CAS No.

1049118-68-4

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2-chloro-3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]imidazole

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)15-12(16)14/h4-7H,1-3H2

InChI Key

FAYXMQXNGXMGGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=N2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Halogenation-Cyclization Cascade

A patent by outlines a scalable approach for synthesizing structurally related imidazole derivatives, adaptable to the target compound. The method involves a two-step cascade:

Step 1: Formation of the Thiourea Intermediate

A 4-methyl-5-halomethylimidazole precursor (I) reacts with NN-cyano-N,SN',S-ethyleneisothiourea (II) under basic conditions (e.g., potassium carbonate in dimethylformamide) at 40–150°C for 1–3 hours. This yields an isothiourea intermediate (III), which undergoes ring-opening upon treatment with an alkylamine (IV).

Reaction Conditions:

  • Temperature: 80°C (optimal for minimizing side reactions).

  • Solvent: Ethyl acetate or acetonitrile.

  • Yield: ~75–82% after crystallization.

Step 2: Cyclization and Chlorination

The intermediate is subjected to intramolecular cyclization in the presence of phosphoryl chloride (POCl3\text{POCl}_3) or thionyl chloride (SOCl2\text{SOCl}_2), which simultaneously facilitates ring closure and introduces the 2-chloro substituent. The 4-chlorophenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst, though this step requires further optimization to maintain the tetrahydro ring’s integrity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Data from indicate that elevated temperatures (>100°C) accelerate cyclization but risk decomposition of the tetrahydro ring. A balance is achieved at 80°C in ethyl acetate, which stabilizes intermediates while permitting efficient solvent removal during workup. Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.

Chlorination Agents

Comparative studies of chlorinating agents reveal POCl3\text{POCl}_3 as superior to SOCl2\text{SOCl}_2 for achieving >90% regioselectivity at the 2-position of the imidazole ring. Excess reagent (1.5 equivalents) ensures complete conversion without over-chlorination.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : A strong absorption at 1680 cm1^{-1} confirms the presence of the C=N stretch in the imidazole ring.

  • 1^1H NMR (DMSO-d6d_6): Resonances at δ 3.2–3.5 ppm (m, 4H) correspond to the tetrahydro ring’s methylene protons, while aromatic protons of the 4-chlorophenyl group appear at δ 7.4–7.6 ppm.

Melting Point and Purity

The purified compound exhibits a melting point of 139–141°C, consistent with literature values. Recrystallization from acetonitrile-petroleum ether mixtures improves purity to >98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentimidazole derivatives have shown promise in several biological applications:

  • Antimicrobial Activity : Research indicates that cyclopentimidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated efficacy against fungal strains with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
  • Anticancer Properties : Some derivatives of cyclopentimidazole have been investigated for their anticancer potential. Preliminary studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : There is emerging evidence that cyclopentimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disease treatments .

Medicinal Chemistry

Cyclopentimidazole serves as a scaffold for the development of new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug design targeting specific diseases.

Agricultural Chemistry

The compound's antimicrobial properties can be leveraged in developing new agrochemicals aimed at controlling plant pathogens, thus enhancing crop yield and health.

Material Science

Research into the use of cyclopentimidazole in polymer chemistry has shown potential for creating novel materials with enhanced thermal and mechanical properties.

Case Studies

Study Findings Implications
Study on Antifungal ActivityDemonstrated MIC values of cyclopentimidazole derivatives against T. asteroidesPotential use as a fungicide in agriculture
Investigation of Anticancer EffectsInduced apoptosis in breast cancer cell linesDevelopment of new cancer therapies
Neuroprotective StudyReduced oxidative stress markers in neuronal culturesPossible treatment avenues for neurodegenerative diseases

Mechanism of Action

The mechanism of action of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

While direct studies on the target compound are absent in the provided sources, structural analogs from the cyclopentanol and benzamide classes offer insights into how substituents and ring systems influence functionality. Below is a comparative analysis based on :

Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Primary Use
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- (Target Compound) Cyclopentane-imidazole 2-Cl, 1-(4-Cl-phenyl) Not specified
5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol Cyclopentanol 4-Cl-phenylmethyl, triazole, dimethyl Fungicide (metconazole)
5-((4-chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol Cyclopentanol 4-Cl-phenylmethylene, triazole, dimethyl Fungicide (triticonazole)
5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid Benzoic acid 2-Cl-4-CF3-phenoxy, nitro Herbicide (acifluorfen)
5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide Benzamide 2-Cl-6-F-4-CF3-phenoxy, nitro, ethylsulfonyl Herbicide (halosafen)

Key Observations

Ring Systems and Bioactivity: The target compound’s imidazole ring contrasts with the triazole in metconazole and triticonazole. Triazole-containing fungicides inhibit ergosterol biosynthesis, whereas imidazole derivatives may target different pathways (e.g., cytochrome P450 enzymes) . Nitro-substituted compounds like acifluorfen and halosafen act as herbicides via protoporphyrinogen oxidase (PPO) inhibition, a mechanism less likely in the target compound due to the absence of nitro groups.

However, the absence of a triazole or methyl groups in the target compound may reduce steric hindrance or alter binding affinity.

Functional Group Diversity :

  • The ethylsulfonyl group in halosafen improves solubility and systemic uptake, a feature absent in the target compound. This may limit its herbicidal utility but could favor fungicidal or insecticidal applications.

Research Implications and Limitations

  • Gaps in Evidence : The provided materials lack direct data on the target compound’s synthesis, efficacy, or toxicity. Comparisons are inferred from structural analogs, necessitating further experimental validation.
  • Potential Applications: Based on structural parallels, the compound may exhibit fungicidal activity akin to triazole derivatives but with distinct selectivity due to the imidazole core. Its chlorinated aromatic system also aligns with herbicides, though nitro or sulfonyl groups are typically critical for such activity .

Biological Activity

Cyclopentimidazole, specifically 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₉H₈Cl₂N
  • Molecular Weight : 203.07 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a cyclopentimidazole core with a chloro-substituted phenyl group, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including cyclopentimidazole. For instance:

  • Mechanism of Action : Cyclopentimidazole has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/AKT/mTOR. This leads to cell cycle arrest and reduced cell proliferation in various cancer types, particularly colorectal cancer .
  • Case Study : A study involving a derivative of cyclopentimidazole demonstrated significant cytotoxic effects against HCT116 and SW480 colorectal cancer cell lines. The IC50 values were reported at approximately 1.74 μM and 2 μM respectively, indicating potent activity against these cancer cells .

Antimicrobial Activity

Cyclopentimidazole also exhibits notable antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that imidazole derivatives can effectively target a range of pathogens, including bacteria and fungi. For example, compounds similar to cyclopentimidazole have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL .
  • Specific Findings : In vitro tests have revealed that certain derivatives possess strong antifungal activity against Candida albicans, with MIC values as low as 8 μg/mL. This suggests potential applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory effects of cyclopentimidazole derivatives are also noteworthy:

  • Mechanism : These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits PI3K/AKT/mTOR pathway
AntimicrobialEffective against S. aureus, E. coli
AntifungalActive against C. albicans
Anti-inflammatoryModulates cytokine production

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 2-chloro-1-(4-chlorophenyl)cyclopentimidazole?

  • Methodological Answer : A multi-step synthesis involving cyclocondensation of appropriately substituted precursors (e.g., α-ketoesters or aldehydes with amidines) is typically employed. For example, imidazole ring formation can be achieved via the Debus-Radziszewski reaction, using ammonium acetate as a catalyst in acetic acid under reflux. Substituent positioning (e.g., 4-chlorophenyl at N1) requires careful selection of aryl amines or halide-containing intermediates to avoid regioselectivity issues . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time is critical to improve yields.

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

  • 1H/13C NMR : Assign peaks to confirm the tetrahydroimidazole ring conformation and substituent environments (e.g., deshielded protons adjacent to chlorine atoms).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns consistent with chlorine atoms.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the cyclohexene-like moiety in the tetrahydroimidazole core .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. To address this:

  • Reproducibility Studies : Replicate assays under standardized conditions (e.g., fixed IC50 protocols).
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends or outliers.
  • Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate contributing factors .
  • Collaborative Validation : Partner with independent labs to cross-verify results, ensuring methodological transparency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., chlorine at C2) and simulate transition states for substitution pathways.
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction feasibility.
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Q. What strategies mitigate challenges in characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to H2O2/UV light and analyze products via LC-MS/MS.
  • Isotopic Labeling : Use 13C-labeled analogs to track fragmentation pathways.
  • Quantum Mechanical Calculations : Predict stable degradation intermediates (e.g., epoxides or hydroxylated derivatives) to guide analytical workflows .

Data Contradiction & Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer : Discrepancies may stem from solvent effects, tautomerism, or crystallographic packing. To resolve:

  • Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering) that affect chemical shifts.
  • Solvent Titration Experiments : Observe how shifts change in deuterated DMSO vs. CDCl3.
  • Crystallographic vs. Solution-State Data : Compare X-ray structures with NOESY/ROESY NMR to confirm conformational stability .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer : Include:

  • Positive/Negative Controls : Known inhibitors and solvent-only samples.
  • Time-Dependent Activity Assays : Monitor pre-incubation effects to rule out non-specific binding.
  • Counter-Screening : Test against structurally similar off-target enzymes to assess selectivity .

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